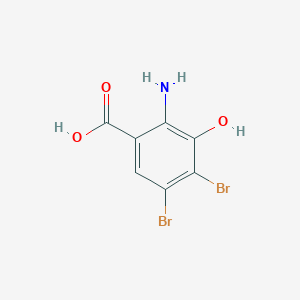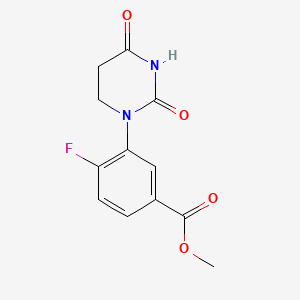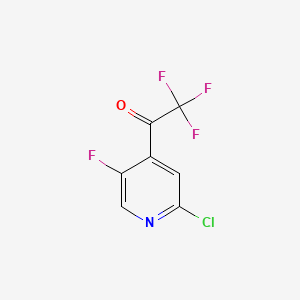
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
- Another approach involves the use of trifluoroacetyl chloride as a reagent, which reacts with 2-chloro-5-fluoropyridine under similar conditions .
-
Industrial Production Methods
- Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Analyse Des Réactions Chimiques
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
-
Types of Reactions
-
Common Reagents and Conditions
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Applications De Recherche Scientifique
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
-
Pathways Involved
- The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.
Trifluoroacetyl chloride: Another reagent used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
-
Uniqueness
- The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
- Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C7H2ClF4NO |
|---|---|
Poids moléculaire |
227.54 g/mol |
Nom IUPAC |
1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H |
Clé InChI |
SMGHIRBPPNPADT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



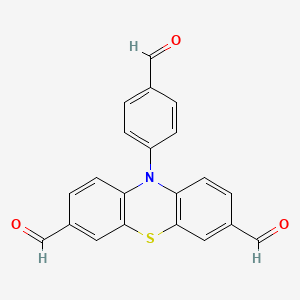
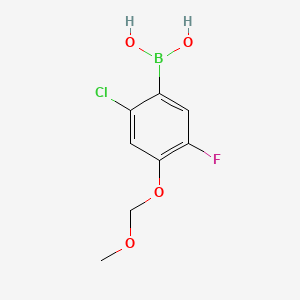
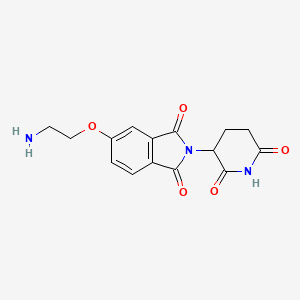
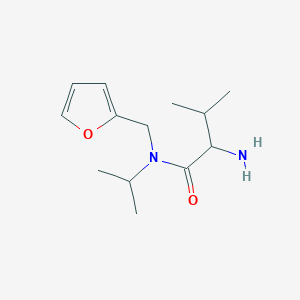
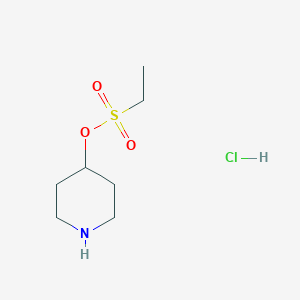



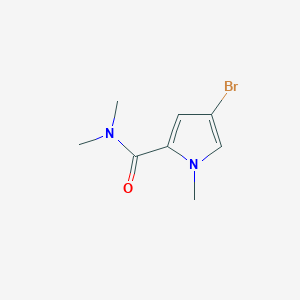
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)
